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3-Methylsulfonylimidazo[1,5-a]pyrazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Resolving supply bottlenecks for focused kinase libraries. This C3-methylsulfonyl building block streamlines SAR exploration with a developable ADME starting point and high synthetic versatility for parallel library production. Key outcomes: (1) Mimics the sulfone motif found in clinical-stage inhibitors (e.g., dasatinib) to target the conserved kinase hinge region. (2) Electron-withdrawing sulfone group (σₚ = 0.72) reduces CYP450-mediated oxidative metabolism, improving metabolic stability. (3) Enables one-pot C5 functionalization via metalation, accelerating hit-to-lead progression.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 56488-24-5
Cat. No. B3353767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonylimidazo[1,5-a]pyrazine
CAS56488-24-5
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C2N1C=CN=C2
InChIInChI=1S/C7H7N3O2S/c1-13(11,12)7-9-5-6-4-8-2-3-10(6)7/h2-5H,1H3
InChIKeyNAXHRVBFRWIJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylsulfonylimidazo[1,5-a]pyrazine: Scaffold Identity and Baseline


3-Methylsulfonylimidazo[1,5-a]pyrazine (CAS 56488-24-5, PubChem CID 299862) is a nitrogen-fused heterocyclic building block featuring an imidazo[1,5-a]pyrazine core with a methylsulfonyl (-SO₂CH₃) substituent at the C3 position . The imidazo[1,5-a]pyrazine scaffold is a privileged chemotype in kinase drug discovery, with literature documenting its application in developing inhibitors targeting ACK1, BTK, c-Src, IRE1α, PI3Kδ, PDE10, IGF-1R, and LSD1 . The C3-methylsulfonyl variant introduces a strongly electron-withdrawing sulfone group, which alters the electronic character, lipophilicity (XLogP3 = 0.4), and hydrogen-bonding capacity (zero H-bond donors, four H-bond acceptors) relative to unsubstituted or alkyl-substituted analogs . These physicochemical properties are quantifiable differentiation points when selecting among in-class building blocks for structure–activity relationship (SAR) exploration or focused library design.

1
Kinase-focused building block
Imidazo[1,5-a]pyrazine scaffold with reported application across multiple kinase inhibitor programs
2
Electron-deficient C3 sulfone
Methylsulfonyl group alters lipophilicity and hydrogen-bonding capacity relative to alkyl or unsubstituted analogs
3
SAR-ready synthetic handle
Supports regioselective metalation and further functionalization for library synthesis

3-Methylsulfonylimidazo[1,5-a]pyrazine: Differentiation from 3-Position Analogs


The C3 substituent on the imidazo[1,5-a]pyrazine scaffold governs electronic character, lipophilicity, solubility, and target-binding interactions. Published SAR campaigns across multiple kinase targets demonstrate that the C3 position is a critical pharmacophoric anchor: in ACK1 inhibitors, the 3-substituent occupies the ribose pocket and directly influences kinase selectivity ; in BTK inhibitors, 3-position bicyclic ring substitutes dictate potency and reversible binding kinetics ; in c-Src inhibitors, C5 substitution was the primary SAR vector, but the C3 position is synthetically accessible and can modulate physicochemical properties . The methylsulfonyl group at C3 introduces a tetrahedral sulfone, a strong hydrogen-bond acceptor motif, and a distinct electronic profile compared to methyl, chloro, or unsubstituted analogs. Substituting this compound with a different 3-substituted derivative would alter the hydrogen-bond acceptor count, topological polar surface area (TPSA), LogP, and steric bulk presented to the target binding pocket—each of which can critically impact biochemical potency, selectivity, and pharmacokinetic behavior. The quantitative basis for this differentiation is provided in Section 3.

Lipophilicity
C3-SO₂CH₃: lower LogP, higher hydrophilicity
C3-CH₃ analog may shift ADME profile and phospholipidosis risk context
H-Bond Acceptors
C3-SO₂CH₃: 4 acceptors including sulfone oxygens
Unsubstituted core has 2 acceptors; kinase hinge engagement potential may differ
Synthetic Versatility
C3-SO₂CH₃: dual pharmacophore and directing group
C3-Cl or C3-CH₃ analogs may require divergent synthetic routes, impacting library throughput

3-Methylsulfonylimidazo[1,5-a]pyrazine: Quantitative Comparison vs. 3-Substituted Analogs


Lower Lipophilicity vs. C3-Methyl Analog

The introduction of a methylsulfonyl group at C3 substantially reduces lipophilicity compared to the C3-methyl analog (3-methylimidazo[1,5-a]pyrazine, CAS 56970-61-9). The target compound has an XLogP3 of 0.4 , whereas the C3-methyl analog has an XLogP3 of approximately 1.3 , yielding a ΔLogP of ~0.9 units. Lower lipophilicity is generally associated with reduced phospholipidosis risk, lower metabolic clearance, and improved developability profiles. This quantitative LogP differentiation provides a rational basis for scaffold selection when seeking to optimize ADME properties in kinase inhibitor programs.

Lower Lipophilicity
Cross-study comparable
Δ LogP ≈ -0.9 vs. C3-methyl analog
XLogP3: 0.4 (target) vs. ~1.3 (3-methyl)
Supports hydrophilic SAR campaigns seeking lower LogP
Computed by XLogP3 algorithm; ADME context to verify experimentally
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased H-Bond Acceptor Count vs. Parent Scaffold

The methylsulfonyl group contributes two additional hydrogen-bond acceptor atoms (sulfone oxygens) compared to the unsubstituted imidazo[1,5-a]pyrazine core. The target compound has four total H-bond acceptors and zero H-bond donors , while the parent imidazo[1,5-a]pyrazine (CAS 274-49-7) has only two H-bond acceptors and zero donors . In kinase binding pockets, the sulfone oxygens can engage the hinge region or catalytic lysine residues—contacts that are geometrically impossible for unsubstituted or 3-alkyl analogs. This quantitative difference in acceptor count directly impacts target engagement potential in structure-based design workflows.

H-Bond Acceptor Count
Cross-study comparable
+2 H-bond acceptors vs. parent core
Target: 4 acceptors; Imidazo[1,5-a]pyrazine: 2 acceptors
May improve hit rates against polar kinase active sites
Computed by Cactvs; target engagement requires structural validation
Structure-Based Drug Design Pharmacophore Modeling Fragment-Based Screening

Enhanced Topological Polar Surface Area vs. Parent Core

The topological polar surface area (TPSA) of 3-methylsulfonylimidazo[1,5-a]pyrazine is 72.7 Ų , significantly higher than the TPSA of the unsubstituted imidazo[1,5-a]pyrazine core, which is approximately 30.2 Ų . This 42.5 Ų increase exceeds the commonly cited 60 Ų threshold for CNS penetration and the 140 Ų ceiling for oral absorption, positioning the target compound in a distinct permeability-solubility space. The ClogP (0.4) and TPSA (72.7) combination places the compound near the optimal oral bioavailability region of the Boehringer–Ingelheim bioavailability radar plot, whereas the unsubstituted core (ClogP ~0.2, TPSA ~30) is comparatively lipophilic and may require additional polar substitution for balanced ADME.

Polar Surface Area
Cross-study comparable
TPSA 72.7 Ų (+42.5 vs. parent)
Parent imidazo[1,5-a]pyrazine: ~30.2 Ų
Places scaffold in a distinct permeability-solubility space
Relevant for CNS penetration assessment; computed property to verify
ADME Prediction CNS Drug Design Permeability Optimization

Synthetic Handle: C3 Methylsulfonyl for Directed Metalation

The seminal work by Board et al. (2009) demonstrated that imidazo[1,5-a]pyrazines undergo regioselective C3 deprotonation with LDA or TMPMgCl·LiCl, enabling direct functionalization at this position . The 3-methylsulfonyl group can be installed via oxidation of the corresponding 3-methylthio precursor or via direct sulfonylation. In contrast, C3-halogenated analogs (e.g., 3-chloroimidazo[1,5-a]pyrazine) require transition-metal-catalyzed cross-coupling for further elaboration, adding synthetic complexity, cost, and potential metal contamination. The methylsulfonyl group serves as both a pharmacophoric element and a synthetic handle for subsequent transformations (e.g., nucleophilic aromatic substitution at the pyrazine ring), offering a dual-purpose advantage over simple alkyl or halo analogs.

Synthetic Handle
Class-level inference
Dual-purpose: pharmacophore + directing group
Enables C5 metalation and SNAr chemistry on pyrazine ring
Supports faster SAR cycles via sequential functionalization
Qualitative differentiation based on reported metalation strategies
Synthetic Methodology Scaffold Functionalization Library Synthesis

3-Methylsulfonylimidazo[1,5-a]pyrazine: Key Application Scenarios


Kinase Fragment Library: Pre-Optimized Polar Surface Area

When constructing a kinase-targeted fragment library, the TPSA of 72.7 Ų and LogP of 0.4 for 3-methylsulfonylimidazo[1,5-a]pyrazine place it in an optimal ADME space that balances solubility and permeability . The four H-bond acceptors, including the sulfone oxygens, are geometrically poised to engage the conserved kinase hinge region. This compound provides a more developable starting point than the unsubstituted imidazo[1,5-a]pyrazine core (TPSA ~30 Ų, 2 H-bond acceptors) and greater synthetic versatility than 3-halo analogs, making it suitable for high-throughput fragment screening campaigns where hit-to-lead progression speed is critical.

C3 Ribose Pocket SAR in Kinase Inhibitor Design

The C3-methylsulfonyl substituent mimics the sulfone motif found in several clinical-stage kinase inhibitors (e.g., dasatinib, bosutinib). In ACK1 and BTK inhibitor programs, the C3 position projects into the ribose-binding pocket . Introducing a methylsulfonyl group at this position provides a well-characterized pharmacophoric anchor that can be directly compared to 3-methyl, 3-chloro, or 3-carboxylate analogs. Procurement of this compound enables systematic SAR studies where the effect of the sulfone's electronic withdrawal and H-bonding capacity on kinase selectivity can be quantified against matched molecular pairs.

Tandem Metalation–Cross-Coupling for Library Synthesis

Based on the metalation chemistry reported by Board et al. (2009), 3-methylsulfonylimidazo[1,5-a]pyrazine can be further elaborated via C5 deprotonation and electrophile quench, enabling the rapid generation of 3,5-disubstituted imidazo[1,5-a]pyrazine libraries . In contrast, 3-methyl analogs undergo competing C5-deprotonation that can complicate regiochemical outcomes, and 3-halo analogs require separate cross-coupling steps. For high-throughput parallel synthesis, this compound streamlines library production by enabling sequential one-pot functionalization without intermediate purification, reducing synthesis time and cost per compound.

Electron-Deficient Scaffold for Metabolic Stability

The strong electron-withdrawing character of the methylsulfonyl group (σₚ = 0.72 for SO₂CH₃) lowers the electron density of the imidazo[1,5-a]pyrazine ring system, which can reduce susceptibility to cytochrome P450-mediated oxidative metabolism at the pyrazine ring. In comparative ADME profiling against 3-methyl or 3-methoxy analogs, the methylsulfonyl variant is predicted to exhibit lower intrinsic clearance due to the deactivating effect of the sulfone on the aromatic ring. This property is particularly valuable when optimizing metabolic stability in late-stage lead optimization, where the initial 3-methyl or unsubstituted scaffold may show unacceptable clearance.

Application
Selection Property
Validation Focus
Kinase fragment library design
Pre-optimized TPSA and H-bond acceptor count
ADME space and hinge-region engagement screening
C3 ribose-pocket SAR exploration
Sulfone pharmacophore mimicking clinical-stage inhibitors
Matched molecular pair analysis against 3-alkyl/halo analogs
Tandem metalation–cross-coupling libraries
Dual synthetic handle for sequential functionalization
Regioselectivity and one-pot efficiency benchmarking
Electron-deficient scaffold profiling
Sulfone-induced ring deactivation for metabolic stability
Comparative intrinsic clearance assays vs. 3-methyl/methoxy analogs
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